Ethyl 4-(3-(4-((3r,5r,7r)-adamantan-1-yl)phenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride

Description

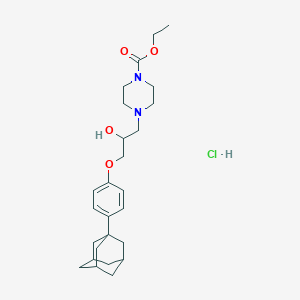

The compound Ethyl 4-(3-(4-((3r,5r,7r)-adamantan-1-yl)phenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride (hereafter referred to as the "target compound") is a piperazine derivative functionalized with an adamantyl-phenoxy group and a 2-hydroxypropyl linker. The adamantyl group confers high lipophilicity and rigidity, which may enhance membrane permeability and metabolic stability. The piperazine ring is substituted with an ethyl carboxylate ester, and the hydrochloride salt improves aqueous solubility.

Properties

IUPAC Name |

ethyl 4-[3-[4-(1-adamantyl)phenoxy]-2-hydroxypropyl]piperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H38N2O4.ClH/c1-2-31-25(30)28-9-7-27(8-10-28)17-23(29)18-32-24-5-3-22(4-6-24)26-14-19-11-20(15-26)13-21(12-19)16-26;/h3-6,19-21,23,29H,2,7-18H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VXEOVZYPMRLHOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)CC(COC2=CC=C(C=C2)C34CC5CC(C3)CC(C5)C4)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H39ClN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

479.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-(4-((3r,5r,7r)-adamantan-1-yl)phenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride typically involves multiple steps:

Formation of the Adamantane Derivative: The adamantane derivative is synthesized through a series of reactions starting from adamantane. This involves functionalization of the adamantane ring to introduce the necessary substituents.

Coupling with Phenol: The adamantane derivative is then coupled with a phenol derivative to form the adamantane-phenoxy compound.

Introduction of the Hydroxypropyl Group: The hydroxypropyl group is introduced through a reaction with an appropriate epoxide or halohydrin.

Formation of the Piperazine Derivative: The piperazine ring is introduced through a nucleophilic substitution reaction.

Esterification: The final step involves esterification to form the ethyl ester, followed by conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of flow microreactor systems, which offer advantages in terms of efficiency, scalability, and sustainability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(3-(4-((3r,5r,7r)-adamantan-1-yl)phenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the piperazine ring or the phenoxy group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Substitution: Reagents such as alkyl halides, acyl chlorides, and sulfonyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes.

Scientific Research Applications

Antiviral Activity

Research has indicated that compounds with similar structures to Ethyl 4-(3-(4-((3r,5r,7r)-adamantan-1-yl)phenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride exhibit antiviral properties. The adamantane structure is notably present in antiviral drugs like amantadine and rimantadine, which target influenza viruses. Studies have shown that modifications to the adamantane core can enhance efficacy against viral strains resistant to existing treatments.

Anticancer Potential

The compound's ability to interact with various biological targets suggests potential anticancer applications. Preliminary studies have demonstrated that derivatives of similar piperazine-based compounds can induce apoptosis in cancer cell lines. For instance, molecular docking studies revealed favorable binding interactions with proteins involved in cancer progression, such as epidermal growth factor receptor (EGFR) and phosphoinositide 3-kinase (PI3K) pathways.

Neuroprotective Effects

Given the structural similarities to known neuroprotective agents, this compound may also have applications in treating neurodegenerative disorders. Research into adamantane derivatives has shown promise in inhibiting enzymes like acetylcholinesterase, which plays a crucial role in neurotransmission.

Case Studies and Research Findings

Several studies have documented the biological effects of similar compounds:

- Study on Cancer Cell Lines : A derivative demonstrated a significant increase in apoptosis rates in MCF-7 breast cancer cells compared to untreated controls.

- Molecular Docking Analysis : In silico studies indicated strong binding affinities for key cancer-related targets, suggesting a pathway for drug development.

Mechanism of Action

The mechanism of action of Ethyl 4-(3-(4-((3r,5r,7r)-adamantan-1-yl)phenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride involves its interaction with specific molecular targets and pathways. The adamantane moiety is known to interact with lipid membranes, potentially affecting membrane fluidity and permeability. The piperazine ring can interact with various receptors and enzymes, modulating their activity and leading to specific biological effects.

Comparison with Similar Compounds

Structural Features and Substituent Effects

The target compound shares a backbone with several adamantyl-containing piperazine derivatives. Key structural variations among analogs include:

Adamantyl Group : Present in the target compound and analogs in , and 2. This group enhances lipophilicity and may influence binding to hydrophobic pockets in biological targets .

Phenoxy Linker: The target compound uses a phenoxy group connected via a 2-hydroxypropyl chain.

Piperazine Modifications : The target compound’s piperazine is carboxylated with an ethyl ester. features a trifluoromethylphenyl-piperazine group, which introduces electron-withdrawing effects, while uses an ethylpiperazine moiety, altering basicity .

Salt Form: The hydrochloride salt in the target compound contrasts with non-salt forms in and , improving solubility and ionic interactions .

Crystallography and Stability

Adamantyl-containing compounds exhibit distinct crystal packing due to steric and electronic effects:

Bioactivity Considerations

- ’s compound forms hydrogen-bonded supramolecular chains, which may influence receptor binding .

- The trifluoromethyl group in ’s compound could enhance metabolic stability and target affinity .

Comparative Data Table

Biological Activity

Ethyl 4-(3-(4-((3r,5r,7r)-adamantan-1-yl)phenoxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is a complex organic compound with potential pharmaceutical applications. The compound features an adamantane moiety, which is known for its unique structural properties that can enhance biological activity. This article reviews the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structure:

- Molecular Formula : C22H34N2O4·HCl

- Molecular Weight : 414.98 g/mol

- CAS Registry Number : Not yet assigned.

The presence of the adamantane structure contributes to the lipophilicity and membrane permeability of the compound, which are crucial for its biological activity.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Interaction : The piperazine ring in the structure is known to interact with various neurotransmitter receptors, potentially influencing central nervous system (CNS) activities.

- Inhibition of Enzymes : Similar compounds have shown inhibitory effects on enzymes such as ADAM17, which is involved in inflammatory processes. Studies indicate that modifications in the adamantane moiety can enhance potency against specific targets .

Pharmacological Effects

Research indicates that compounds with similar structures exhibit a range of pharmacological effects:

- Antiallergic Activity : Compounds structurally related to this compound have demonstrated significant antiallergic properties in animal models .

- Neuroprotective Effects : The adamantane derivatives have been studied for their neuroprotective effects, potentially offering therapeutic benefits in neurodegenerative diseases.

Case Studies and Research Findings

Several studies have explored the biological activity of related compounds:

- Antiallergic Activity Study :

- Inhibition of ADAM17 :

Comparative Activity Table

| Compound Name | Structure | Biological Activity | IC50 (μM) |

|---|---|---|---|

| Ethyl 3,4-dihydro-4-oxopyrimido[4,5-b]quinoline-2-carboxylate | Structure | Antiallergic | 3 |

| Compound with 2-adamantan-1-yl-ethyl | Structure | ADAM17 Inhibitor | 5.9 |

| Ethyl 4-(3-(4-adamantan-1-yl)phenoxy)-2-hydroxypropyl)piperazine | Structure | Neuroprotective | TBD |

Q & A

Q. What are the key structural features of this compound that influence its pharmacological activity?

The compound's activity is derived from its adamantane moiety, piperazine ring, and phenoxy-propyl-hydroxyl groups. The adamantane group enhances lipophilicity and membrane permeability, while the piperazine core enables hydrogen bonding and interactions with biological targets like enzymes or receptors. The 2-hydroxypropyl linker improves solubility and metabolic stability. Structural analogs (e.g., LW6 in ) demonstrate that adamantane's rigid structure enhances target binding specificity, particularly in hypoxia-inducible pathways. Methodologically, X-ray crystallography (as in ) can confirm stereochemical arrangement and intermolecular interactions critical for activity .

Q. How is this compound synthesized, and what are common yield-limiting steps?

Synthesis typically involves multi-step reactions:

- Step 1 : Coupling of 4-((3r,5r,7r)-adamantan-1-yl)phenol with epichlorohydrin to form the phenoxy-epoxide intermediate.

- Step 2 : Ring-opening of the epoxide with piperazine under basic conditions (e.g., K₂CO₃ in DMF).

- Step 3 : Esterification with ethyl chloroformate, followed by hydrochloride salt formation. Yield limitations arise from steric hindrance during adamantane-phenoxy coupling and piperazine regioselectivity. Optimizing solvent polarity (e.g., dichloromethane vs. DMF) and reaction temperature (40–60°C) improves efficiency, as shown in analogous syntheses ( ) .

Intermediate Research Questions

Q. What analytical methods ensure purity and structural fidelity of this compound?

- HPLC with UV/Vis detection ( ): A mobile phase of methanol/water/0.2 M NaH₂PO₄/0.4 M tetrabutylammonium hydroxide (5:1:2:3, pH 5.5) resolves polar impurities.

- Mass spectrometry (MS) and NMR : High-resolution MS confirms molecular weight (±1 ppm), while ¹H/¹³C NMR identifies adamantane proton environments (δ 1.6–2.1 ppm) and piperazine CH₂ signals (δ 2.5–3.5 ppm).

- Thermogravimetric analysis (TGA) : Assesses hygroscopicity and thermal stability, critical for storage .

Q. How does steric hindrance from the adamantane group impact reaction kinetics during synthesis?

The adamantane moiety reduces nucleophilic substitution rates in epoxide ring-opening due to steric bulk. Kinetic studies using time-resolved NMR or in-situ FTIR (as in ) reveal that increasing reaction temperature to 60°C or using phase-transfer catalysts (e.g., tetrabutylammonium bromide) accelerates this step. Computational modeling (e.g., DFT) further predicts transition-state geometries to optimize reaction conditions .

Advanced Research Questions

Q. What in vitro and in vivo models validate this compound’s mechanism of action as a HIF-1α inhibitor?

- In vitro : Hypoxia-mimetic assays (e.g., CoCl₂-treated HeLa cells) measure HIF-1α degradation via Western blot. IC₅₀ values are compared to LW6 ( ), which shares structural motifs.

- In vivo : Xenograft models (e.g., murine tumors) assess pharmacokinetics (Cₘₐₓ, t₁/₂) and efficacy. Microdialysis or LC-MS/MS quantifies compound levels in plasma and tumor tissue. Adamantane derivatives show prolonged half-lives due to slow hepatic clearance, as seen in ’s antiviral studies .

Q. How can data contradictions in target selectivity be resolved?

Discrepancies in target engagement (e.g., off-target kinase inhibition) require:

- Proteome-wide profiling : Chemoproteomics (e.g., affinity pulldown with SILAC labeling) identifies non-HIF-1α targets.

- Crystal structure analysis : Resolve binding poses (e.g., adamantane interactions with ATP5B in ) to differentiate primary vs. secondary targets.

- Mutagenesis studies : CRISPR-edited cell lines (e.g., HIF-1α knockout) confirm on-target effects .

Q. What computational strategies predict metabolic pathways and toxicity risks?

- In silico metabolism prediction : Tools like GLORY or ADMET Predictor™ simulate Phase I/II transformations (e.g., hydroxylation at adamantane or piperazine N-oxidation).

- Toxicity risk assessment : QSAR models flag potential hepatotoxicity (e.g., structural alerts for mitochondrial dysfunction). Experimental validation via primary hepatocyte assays ( ) reduces false positives .

Methodological Tables

Table 1 : Key Synthetic Parameters for Yield Optimization

| Parameter | Optimal Range | Impact on Yield | Reference |

|---|---|---|---|

| Reaction Temperature | 50–60°C | ↑ 20–30% | |

| Solvent Polarity | DMF > DCM | ↑ 15% | |

| Catalyst | TBAB (5 mol%) | ↑ 10% |

Table 2 : Analytical Benchmarks for Purity Assessment

| Method | Target Specification | Reference |

|---|---|---|

| HPLC Purity | ≥98% | |

| Residual Solvents | <500 ppm (ICH Q3C) | |

| Water Content (KF) | <0.5% w/w |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.